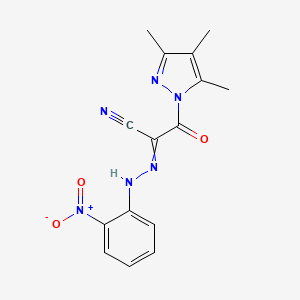

1-Cyanocyclopropanecarbohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cyclopropane derivatives, such as 1-Cyanocyclopropanecarbohydrazide, are of significant interest in the field of organic chemistry due to their unique structural features and potential applications in the synthesis of various heterocyclic compounds. These compounds are known for their presence in larger molecular structures with diverse biological properties, making them valuable in the development of pharmaceuticals and agrochemicals .

Synthesis Analysis

The synthesis of cyclopropane derivatives often involves the functionalization of simple achiral three-membered carbocycles. New methods for the synthesis of enantiomerically enriched cyclopropanes have been developed, which include catalytic and asymmetric direct functionalization approaches. These methods allow for the preparation of a wide variety of polysubstituted cyclopropanes with high diastereo- and enantiomeric ratios . Additionally, cyanoacetohydrazides have been utilized as precursors in reactions leading to the construction of heterocycles, including thiadiazole, oxadiazole, and various fused heterocycles . The use of cyanoacetylthiosemicarbazides has also been highlighted for their reactivity in heterocyclization, leading to the synthesis of mono-, bi-, and fused heterocyclic compounds .

Molecular Structure Analysis

The molecular structure of cyclopropane derivatives is characterized by the presence of a three-membered ring, which can influence the conformation and reactivity of the compound. For instance, 1-(aminomethyl)cyclopropanecarboxylic acid derivatives have been shown to form characteristic eight-membered hydrogen-bonded rings in their secondary structure, which is unprecedented in the realm of α-peptides and proteins . Theoretical studies, including X-ray diffraction and spectroscopic methods, have been employed to study the structure of cyclopropane derivatives, such as 1-cyano-N-p-tolylcyclopropanecarboxamide, providing insights into their conformation and electronic properties .

Chemical Reactions Analysis

Cyclopropane derivatives participate in a variety of chemical reactions. For example, tandem isomerization/intramolecular [3 + 2] cross-cycloadditions have been developed for cyclopropane 1,1-diesters with α,β-unsaturated ketones/aldehydes, allowing for the construction of medium-sized carbocyclic skeletons . Additionally, reactions involving thiadiazoles and 1,2,4-triazoles derived from cyclopropane dicarboxylic acid have been reported, leading to the formation of new heterocyclic derivatives .

Physical and Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Organic Synthesis Applications

1-Cyanocyclopropanecarbohydrazide and its derivatives are explored for their reactivity and application in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and agrochemicals. For example, the reaction of 1-Cyanocyclopropane-1-carboxylates with arylhydrazines under the influence of a Brønsted acid leads to the efficient synthesis of 1,3,5-trisubstituted pyrazoles, showcasing a novel annulation strategy of three-membered rings with α-carbonyl and hydrazines to generate structurally diverse pyrazole derivatives (Xue et al., 2016). This indicates the potential of 1-Cyanocyclopropanecarbohydrazide in facilitating novel synthetic pathways for complex organic molecules.

Material Science and Chemistry

The unique properties of cyclopropane derivatives, including those similar to 1-Cyanocyclopropanecarbohydrazide, make them valuable in material science for the development of new materials with potential applications in various industries. The synthesis of novel heterocycles from cyanoacetohydrazide, a compound related in structure and reactivity to 1-Cyanocyclopropanecarbohydrazide, illustrates the versatility of these compounds in constructing a broad variety of heterocyclic compounds with potential applications in materials science (Hosseini & Bayat, 2018).

Biomedical Research

While direct applications in drug synthesis are excluded from this discussion, the structural motifs derived from cyclopropane and hydrazide chemistry, akin to 1-Cyanocyclopropanecarbohydrazide, are integral to the development of compounds with potential biomedical applications. The synthesis of anti-proliferative heterocyclic compounds using cyanoacetohydrazide demonstrates the role of similar compounds in medicinal chemistry research, leading to the development of new therapies (Hekal et al., 2020).

Propiedades

IUPAC Name |

1-cyanocyclopropane-1-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c6-3-5(1-2-5)4(9)8-7/h1-2,7H2,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEOZWNXNSMVZNG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C#N)C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10405249 |

Source

|

| Record name | 1-cyanocyclopropanecarbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

401825-00-1 |

Source

|

| Record name | 1-cyanocyclopropanecarbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.